

physical and chemical properties of 4- Iodophenylhydrazine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Iodophenylhydrazine**

Cat. No.: **B078305**

[Get Quote](#)

An In-depth Technical Guide to 4- Iodophenylhydrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **4-iodophenylhydrazine** and its hydrochloride salt. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific endeavors where this compound is of interest.

Core Physical and Chemical Properties

4-Iodophenylhydrazine is a halogenated aromatic hydrazine that serves as a versatile intermediate in organic synthesis. Its physical and chemical characteristics are summarized below.

Physical Properties of 4-Iodophenylhydrazine and its Hydrochloride Salt

Property	4-Iodophenylhydrazine	4-Iodophenylhydrazine Hydrochloride	Source(s)
Molecular Formula	C ₆ H ₇ IN ₂	C ₆ H ₈ ClIN ₂	[1] [2]
Molecular Weight	234.04 g/mol	270.50 g/mol	[1] [2]
Appearance	White to orange to brown crystalline powder or solid	Solid	[1]
Melting Point	102-106 °C	Not available	[1]
Boiling Point	Not available	Not available	
Solubility	Insoluble in water	Not available	[1]
CAS Number	13116-27-3	62830-55-1	[1] [3]

Chemical Identifiers of 4-Iodophenylhydrazine

Identifier Type	Identifier	Source(s)
IUPAC Name	(4-iodophenyl)hydrazine	[2]
SMILES	NNc1ccc(I)cc1	[1]
InChI	1S/C6H7IN2/c7-5-1-3-6(9-8)4-2-5/h1-4,9H,8H2	[1]
InChIKey	IQMLCMKMSBMMGR-UHFFFAOYSA-N	[1]

Spectral Data

Detailed spectral analysis is crucial for the identification and characterization of **4-iodophenylhydrazine**. Below is a summary of available spectral data.

Spectrum Type	Description	Source(s)
Mass Spectrometry (MS)	The NIST WebBook and SpectraBase provide the mass spectrum of 4-iodophenylhydrazine, which can be used to determine its molecular weight and fragmentation pattern.	[4][5]
Infrared (IR) Spectroscopy	The NIST WebBook contains the IR spectrum, useful for identifying functional groups present in the molecule.	[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy	1H and 13C NMR spectral data for 4-iodophenylhydrazine are available on ChemicalBook, providing detailed information about the hydrogen and carbon framework of the molecule.	[6]

Experimental Protocols

Synthesis of 4-Iodophenylhydrazine Hydrochloride

A general and widely adopted method for synthesizing substituted phenylhydrazines from their corresponding anilines involves diazotization followed by reduction. This protocol is a representative procedure and may require optimization for the specific synthesis of **4-iodophenylhydrazine** hydrochloride from 4-iodoaniline.[7][8][9]

Step 1: Diazotization of 4-Iodoaniline[7]

- Suspend 4-iodoaniline in a mixture of water and concentrated hydrochloric acid in a reaction vessel equipped with a stirrer and a cooling system.
- Cool the suspension to 0-5 °C in an ice-salt bath.

- Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the suspension while maintaining the temperature below 5 °C.
- Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

Step 2: Reduction of the Diazonium Salt[7]

- In a separate flask, prepare a solution of tin(II) chloride in concentrated hydrochloric acid and cool it to 0 °C.
- Slowly add the cold diazonium salt solution to the tin(II) chloride solution with vigorous stirring, while maintaining the temperature below 5 °C.
- After the addition is complete, continue stirring the reaction mixture for a few hours at a low temperature.
- The **4-iodophenylhydrazine** hydrochloride will precipitate out of the solution.
- Collect the precipitate by vacuum filtration and wash it with a small amount of cold water, followed by ethanol and diethyl ether.
- Dry the product in a vacuum oven to obtain **4-iodophenylhydrazine** hydrochloride.

Fischer Indole Synthesis using 4-Iodophenylhydrazine

The Fischer indole synthesis is a classic and versatile method for preparing indoles from phenylhydrazines and carbonyl compounds (aldehydes or ketones) in the presence of an acid catalyst.[10][11][12][13]

Step 1: Formation of the Phenylhydrazone (in situ)[12][14]

- Dissolve **4-iodophenylhydrazine** (or its hydrochloride salt) in a suitable solvent such as ethanol or glacial acetic acid in a round-bottom flask.
- Add an equimolar amount or a slight excess of the desired aldehyde or ketone to the solution.

- If starting with the hydrochloride salt, a base may be needed to liberate the free hydrazine. Often, the reaction is carried out in a protic solvent which facilitates this.
- Stir the mixture at room temperature or with gentle heating to form the corresponding 4-iodophenylhydrazone. The formation of the hydrazone can often be monitored by a color change or by thin-layer chromatography.

Step 2: Indolization (Cyclization)[\[14\]](#)

- To the flask containing the in situ formed hydrazone, add an acid catalyst. Common catalysts include polyphosphoric acid (PPA), zinc chloride, or simply continuing to heat in glacial acetic acid.
- Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by TLC.
- Upon completion, cool the reaction mixture to room temperature.

Step 3: Work-up and Isolation[\[14\]](#)

- Pour the cooled reaction mixture into a beaker of ice water to precipitate the crude indole product.
- If the reaction was conducted in an acidic medium, neutralize the solution carefully with a base such as sodium bicarbonate or sodium hydroxide solution until effervescence ceases.
- Extract the aqueous mixture multiple times with a suitable organic solvent like ethyl acetate or diethyl ether.
- Combine the organic layers and wash them with brine.
- Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude indole.

Step 4: Purification[\[14\]](#)

- Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization from an appropriate solvent system, to yield the pure substituted indole.

Reactivity and Chemical Properties

4-Iodophenylhydrazine exhibits reactivity typical of a substituted hydrazine. The lone pair of electrons on the terminal nitrogen atom makes it a nucleophile.

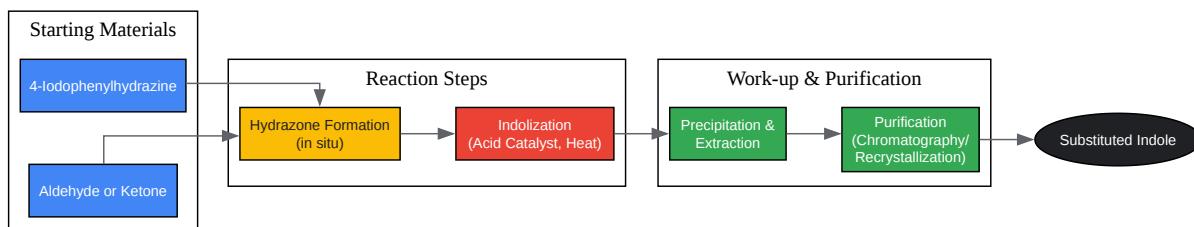
Reaction with Aldehydes and Ketones

A key reaction of **4-iodophenylhydrazine** is its condensation with aldehydes and ketones to form 4-iodophenylhydrazone.^{[15][16][17][18][19]} This reaction is an addition-elimination (or condensation) reaction where the nucleophilic hydrazine attacks the electrophilic carbonyl carbon, followed by the elimination of a water molecule.^[15] These hydrazone are often stable, crystalline solids with characteristic melting points, which historically were used for the identification of the parent carbonyl compounds.^[19] The formation of these hydrazone is the first step in the Fischer indole synthesis.

Safety Information

4-Iodophenylhydrazine is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Hazard Identification

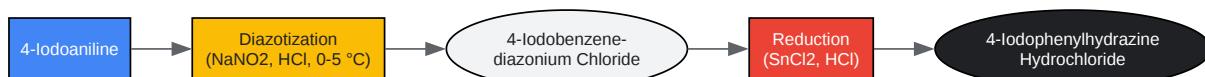

- Pictograms: GHS07 (Exclamation Mark)
- Signal Word: Warning
- Hazard Statements:
 - H302: Harmful if swallowed.
 - H315: Causes skin irritation.
 - H317: May cause an allergic skin reaction.
 - H319: Causes serious eye irritation.

- H335: May cause respiratory irritation.
- Precautionary Statements:
 - P280: Wear protective gloves/protective clothing/eye protection/face protection.
 - P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.
 - P302 + P352: IF ON SKIN: Wash with plenty of water.
 - P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Visualizations

Fischer Indole Synthesis Workflow

The following diagram illustrates the general workflow for the Fischer indole synthesis starting from **4-iodophenylhydrazine**.



[Click to download full resolution via product page](#)

Caption: General workflow of the Fischer indole synthesis.

Synthesis of 4-Iodophenylhydrazine

The logical relationship in the synthesis of **4-iodophenylhydrazine** from 4-iodoaniline is depicted below.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Iodophenylhydrazine 95 13116-27-3 [sigmaaldrich.com]
- 2. 4-Iodophenylhydrazine | C6H7IN2 | CID 704591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (4-Iodophenyl)hydrazine hydrochloride [oakwoodchemical.com]
- 4. spectrabase.com [spectrabase.com]
- 5. 4-Iodophenylhydrazine [webbook.nist.gov]
- 6. 4-Iodophenylhydrazine(13116-27-3) 1H NMR spectrum [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. 4-Methoxyphenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 10. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 11. jk-sci.com [jk-sci.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Fischer Indole Synthesis [organic-chemistry.org]
- 14. benchchem.com [benchchem.com]
- 15. chemguide.co.uk [chemguide.co.uk]

- 16. quora.com [quora.com]
- 17. Reagents for Modifying Aldehydes and Ketones—Section 3.3 | Thermo Fisher Scientific - JP [thermofisher.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. m.youtube.com [m.youtube.com]
- To cite this document: BenchChem. [physical and chemical properties of 4-iodophenylhydrazine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b078305#physical-and-chemical-properties-of-4-iodophenylhydrazine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com